molecular formula C12H21NO3 B13542067 Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate

Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B13542067
M. Wt: 227.30 g/mol
InChI Key: LNLQSURZVQCGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[2.4]heptane ring system, which is a bicyclic structure where two rings share a single atom. The tert-butyl group and the hydroxymethyl group attached to the nitrogen atom in the azaspiro ring contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a lactone or a ketone, under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced through a nucleophilic substitution reaction, where a hydroxyl-containing reagent reacts with the spirocyclic intermediate.

    Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during subsequent steps.

    Final Deprotection and Purification: The Boc group is removed under acidic conditions to yield the final product, which is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the carboxylate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of neurological disorders and other diseases.

    Industry: Utilized in the development of novel materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness

Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. The presence of both the tert-butyl and hydroxymethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-9(8-14)6-12(13)4-5-12/h9,14H,4-8H2,1-3H3

InChI Key

LNLQSURZVQCGGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CC2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.